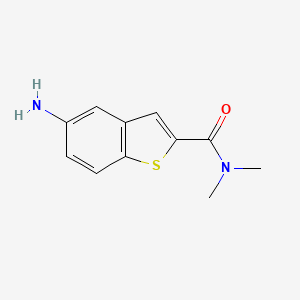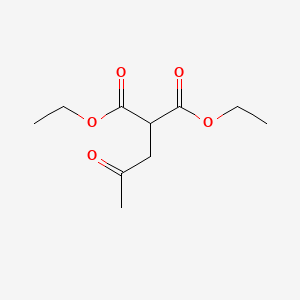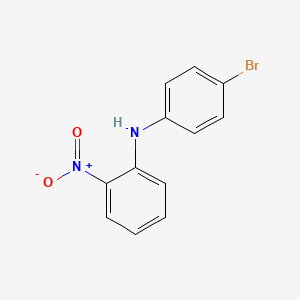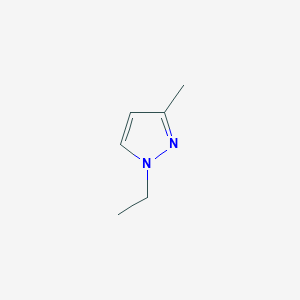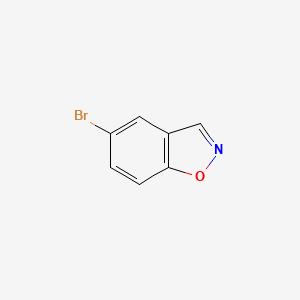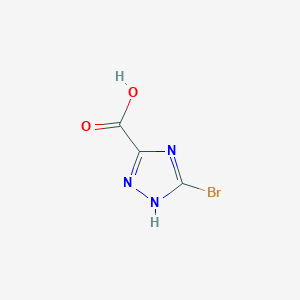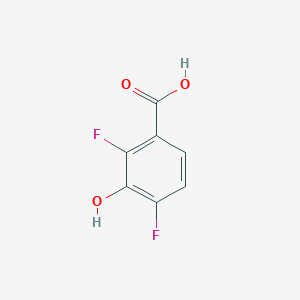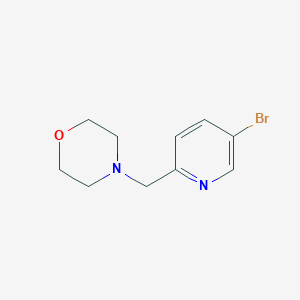
4-((5-Bromopyridin-2-yl)methyl)morpholine
概要
説明
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is an organic compound with the CAS Number: 200064-11-5 . It has a molecular weight of 243.1 and its IUPAC name is 4-(5-bromo-2-pyridinyl)morpholine .
Molecular Structure Analysis
The molecular formula of “4-((5-Bromopyridin-2-yl)methyl)morpholine” is C10H13BrN2O . The InChI code is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .
Physical And Chemical Properties Analysis
“4-((5-Bromopyridin-2-yl)methyl)morpholine” is a solid at room temperature . The compound is white to light yellow in color .
科学的研究の応用
Synthesis in Antimicrobial and Antifungal Agents
4-((5-Bromopyridin-2-yl)methyl)morpholine derivatives have been utilized in the synthesis of antimicrobials. For instance, one study synthesized a compound effective against Staphylococcus aureus, demonstrating the compound's potential in treating fungal pathologies of the skin (Bushuieva et al., 2022). Another study synthesized a compound for treating purulent wounds in animals, indicating its potential in veterinary medicine (Ohloblina et al., 2022).
Xanthine Oxidase Inhibition and Anti-Inflammatory Properties
Derivatives of morpholine, including those similar to 4-((5-Bromopyridin-2-yl)methyl)morpholine, have been studied for their xanthine oxidase inhibitory and anti-inflammatory properties. This suggests their potential application in treating conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).
Cancer Research
Compounds structurally related to 4-((5-Bromopyridin-2-yl)methyl)morpholine have shown promise in cancer research. For example, derivatives have been developed with potential applications in the design and synthesis of small molecule inhibitors for cancer treatment (Wang et al., 2015).
Synthesis of Targeted Medicinal Compounds
This chemical has been used as an intermediate in synthesizing targeted medicinal compounds. Research indicates its effectiveness in synthesizing specific compounds with applications in various medical treatments, demonstrating its versatility in pharmaceutical synthesis (Lei et al., 2017).
Safety And Hazards
特性
IUPAC Name |
4-[(5-bromopyridin-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUIXHXLHVEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477285 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-Bromopyridin-2-yl)methyl)morpholine | |
CAS RN |
294851-95-9 | |
| Record name | 4-((5-bromopyridin-2-yl)methyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

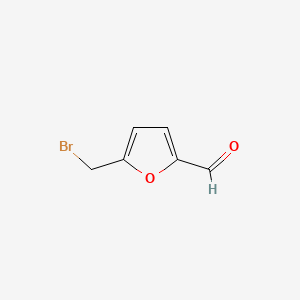
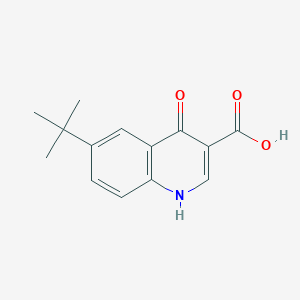
![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)
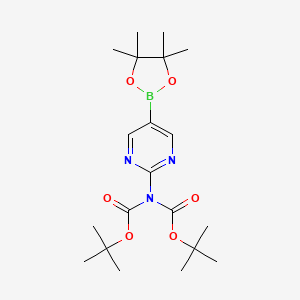
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
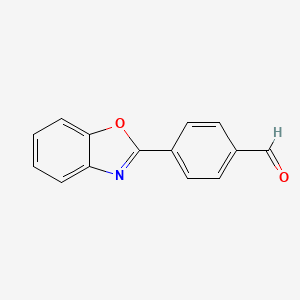
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
